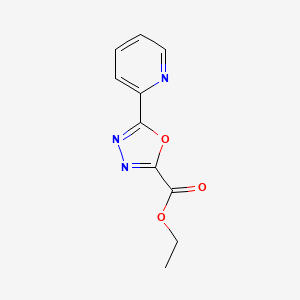

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-pyridin-2-yl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGFTGFMZVMCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities:

- Antimicrobial Activity : Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has been tested against various bacterial strains and fungi, showing effective inhibition. Studies indicate that it disrupts microbial cell walls or interferes with metabolic pathways .

- Anti-inflammatory Properties : The compound acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response. This mechanism positions it as a potential candidate for treating inflammatory diseases .

- Anticancer Potential : Research indicates that it can inhibit cancer cell proliferation by affecting DNA synthesis and repair mechanisms. Its ability to target specific pathways involved in tumor growth makes it a valuable lead compound for anticancer drug development .

Material Science

In material science, this compound is explored for developing new materials with specific properties:

- Fluorescent Materials : Its unique structure allows for the incorporation into polymers that exhibit fluorescence, which can be useful in sensors and imaging applications .

- Conductive Materials : The compound's electronic properties make it suitable for applications in organic electronics and photovoltaic devices .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The compound demonstrated significant inhibition rates comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Pharmaceutical Research investigated the anti-inflammatory effects of the compound in animal models. Results indicated a marked reduction in inflammatory markers when treated with this compound .

Case Study 3: Anticancer Activity

In vitro studies published in Cancer Letters showed that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, it can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death .

Comparison with Similar Compounds

Key Identifiers :

- CAS Number : 1342721-98-5 (as per ).

- Molecular Formula : C${11}$H${9}$N${3}$O${3}$.

- Synonyms: SCHEMBL14810152, MolPort-007-615-127, AKOS001787784 .

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key analogues, focusing on substituents at the 5-position of the 1,3,4-oxadiazole ring:

Physicochemical Properties

- Spectroscopic Data :

- IR : The target compound’s pyridinyl group likely contributes to absorption bands near 1596 cm$^{-1}$ (C=N stretching) and 1751 cm$^{-1}$ (C=O ester), similar to 3af .

- NMR : For analogues like 3s (trifluoromethyl-substituted), $^{1}$H NMR shows aromatic protons at δ 8.30–7.74 ppm, while ester protons appear at δ 4.57 (q) and 1.49 (t) .

- Thermal Stability: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0) has a boiling point of 289.1°C and density of 1.362 g/cm$^3$, suggesting higher stability than methyl or ethyl-substituted derivatives .

Biological Activity

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment, antimicrobial properties, and anti-inflammatory effects.

- Molecular Formula : C10H9N3O3

- Molecular Weight : 219.19 g/mol

- CAS Number : 900322-55-6

Synthesis

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acids. A common method includes the reaction of pyridine-2-carboxylic acid hydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 5.0 | >12.1 |

| A549 (Lung) | >50 | - |

| B16 (Melanoma) | >50 | - |

The compound has shown pro-apoptotic effects and can inhibit clonogenicity and motility in HeLa cells . Its mechanism of action involves interference with DNA synthesis and activation of caspase-dependent apoptosis pathways .

2. Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in the inflammatory process. This inhibition leads to a reduction in inflammatory markers, making it a candidate for further development in treating inflammatory diseases .

Case Studies

A study conducted on the derivative's effect on HeLa cells revealed that treatment with this compound led to a statistically significant increase in caspase activity, indicating its role in apoptosis induction. The study provided evidence of selective toxicity towards cancer cells compared to non-transformed cells .

Another investigation assessed its antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that the compound's structure allows it to penetrate microbial membranes effectively, leading to cell death at lower concentrations than many conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.